N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps. One common method includes the reaction of N-methyl-N-phenylamine with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxepine derivatives.
Scientific Research Applications
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The benzodioxepine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
- N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid
- N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide derivatives
Uniqueness
This compound stands out due to its unique combination of a benzodioxepine ring and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-17(13-6-3-2-4-7-13)22(18,19)14-8-9-15-16(12-14)21-11-5-10-20-15/h2-4,6-9,12H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYZAVKHGCFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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